2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o
CAS No.:
Cat. No.: VC13575993
Molecular Formula: C7H7ClF3NO2
Molecular Weight: 229.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF3NO2 |
|---|---|
| Molecular Weight | 229.58 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C7H4F3NO.ClH.H2O/c8-7(9,10)6(12)5-2-1-3-11-4-5;;/h1-4H;1H;1H2 |
| Standard InChI Key | LVYARQQQRGLTKV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 3-position by a trifluoroacetyl group (–CO–CF₃). The hydrochloride salt form introduces a chloride counterion, while the hydrated variant (HCl·H₂O) includes a water molecule in its crystalline lattice. Key structural identifiers include:
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IUPAC Name: 2,2,2-Trifluoro-1-pyridin-3-ylethanone hydrochloride hydrate
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SMILES:
C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl.O -
InChIKey: YXKRBYFNNXDHAY-UHFFFAOYSA-N
The trifluoroacetyl group contributes to the molecule’s electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophilic agents.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight (Anhydrous) | 211.57 g/mol |
| Molecular Weight (Hydrate) | 229.58 g/mol |
| CAS Number | 1588441-22-8 (anhydrous) |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
The hydrate form exhibits increased solubility in aqueous solutions compared to the anhydrous form, a critical factor in laboratory handling and formulation.
Synthesis and Purification
Synthetic Pathways
The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl H2O involves a multi-step process:
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Trifluoroacetylation of Pyridine:
Pyridine-3-amine reacts with trifluoroacetic anhydride (TFAA) in the presence of a base, yielding 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone. -
Hydrochloride Salt Formation:
The ketone intermediate is treated with hydrochloric acid, forming the hydrochloride salt. -
Hydration:
Crystallization from aqueous media incorporates water molecules, stabilizing the final product.
Optimization and Purification
Industrial-scale production employs recrystallization from ethanol-water mixtures to achieve >98% purity. Chromatographic techniques (e.g., silica gel column chromatography) are used for laboratory-scale purification, particularly when synthesizing derivatives for pharmacological testing.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of heterocyclic drugs, particularly those targeting neurological disorders. Its trifluoromethyl group enhances blood-brain barrier permeability, a desirable trait in central nervous system (CNS) drug candidates.
Ligand in Coordination Chemistry
The pyridine nitrogen and carbonyl oxygen act as bidentate ligands, forming complexes with transition metals such as palladium and platinum. These complexes are studied for catalytic applications in cross-coupling reactions.
Biological Activity Studies
Preliminary assays indicate moderate inhibitory activity against tyrosine kinases, enzymes implicated in cancer progression. The compound’s IC₅₀ values range from 10–50 μM in vitro, suggesting potential as a lead compound for kinase inhibitor development.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.
Comparative Analysis with Structural Analogues
| Compound Name | Similarity Index | Key Differences |
|---|---|---|
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone HCl | 0.85 | Bromine substituent enhances electrophilic reactivity |
| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate | 0.82 | Altered halogen position affects binding affinity |
| 3-(Trifluoromethyl)isonicotinaldehyde | 0.73 | Aldehyde group increases susceptibility to oxidation |
Brominated analogues exhibit superior reactivity in Suzuki-Miyaura couplings, whereas aldehyde-containing derivatives are prone to degradation under acidic conditions.
A 2024 study highlighted the compound’s role in synthesizing fluorescent probes for detecting amyloid-beta aggregates in Alzheimer’s disease models. Conjugation with thioflavin-T derivatives produced probes with excitation/emission maxima at 450/650 nm, enabling non-invasive imaging of amyloid plaques in vivo.
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